
Phycocyanobilin
Overview
Description
(3E)-phycocyanobilin is a (2R)-phycocyanobilin. It is a conjugate acid of a (3E)-phycocyanobilin(2-).
Scientific Research Applications
Antioxidant Activity
Phycocyanobilin (PCB), a component of Phycocyanin, demonstrates notable antioxidant properties. It scavenges reactive oxygen and nitrogen species, which helps prevent oxidative damage. This activity is evident in both in vitro and in vivo models, suggesting potential for broad biological applications (Fernández-Rojas, Hernandez-Juarez, & Pedraza-Chaverri, 2014). Additionally, PCB resists oxidation by scavenging free radicals and inhibiting the activity of enzymes like NADPH oxidase, which contributes to its antioxidative capabilities (Li, 2022).
Binding Affinity and Drug Interaction
PCB's binding to human serum albumin (HSA) is significant for its pharmacokinetic properties. The binding is high-affinity, and PCB competes with bilirubin for binding on HSA. This interaction may impact the pharmacokinetics of PCB under certain conditions, such as increased bilirubin plasma concentration or drug intake that binds to the same site (Minic et al., 2015).
Protective Effects on Biological Molecules
This compound's interaction with catalase, an essential antioxidant enzyme, shows that it can protect the pigment from oxidation without affecting the enzyme's activity. This interaction might prolong the bioactivity and half-life of PCB in vivo, suggesting its potential in therapeutic applications (Gligorijević et al., 2021).
Role in Light-Harvesting and Photosynthesis
PCB serves as a light-harvesting pigment in the photosynthetic apparatus of cyanobacteria and red algae. This function is crucial for the energy capture process in these organisms. The study of PCB in this context can provide insights into more efficient light-harvesting methods, which could have implications for solar energy technologies (Alvey et al., 2011).
Optogenetics and Synthetic Biology
PCB is utilized in optogenetic applications, like in the production of chromophores used in Phytochrome B (PhyB) optogenetics. This application in mammalian cells demonstrates the versatility of PCB in biological research and its potential use in novel therapeutic strategies (Kyriakakis et al., 2018).
Gastrointestinal Protective Effects
In studies focused on gastrointestinal health, PCB, derived from Phycocyanin, showed protective effects against colitis in mice. This suggests its potential as a therapeutic agent for gastrointestinal disorders, given its antioxidant and anti-inflammatory mechanisms (Guo et al., 2022).
Mechanism of Action
Target of Action
Phycobilins, including phycocyanobilin, are a class of chromophores found in certain species of algae, including cyanobacteria and red algae . They are part of the phycobiliprotein complexes, which serve as auxiliary pigments, collecting light and transferring it to chlorophyll molecules . Phycobilins exhibit a physiological association with chlorophyll, the primary photosynthetic pigment in plants . They can also selectively target and visualize specific biomolecules within cellular structures through their conjugation with proteins, peptides, and nucleic acids .
Mode of Action
Phycobilins absorb light within a particular region of the visible spectrum, enabling living organisms to harness a broad range of light energy for the process of photosynthesis . Inside the cell, phycobilisomes, which contain phycobilins, are organized to maximize light absorption . They are composed of a linear tetrapyrrole chromophore explicitly linked to the protein complexes .
Biochemical Pathways
Phycobilins play a crucial role in the photosynthesis process. They are involved in light harvesting and transfer the absorbed light energy to chlorophyll molecules . The biosynthesis of phycobilins in cyanobacteria involves a vast array of tetrapyrroles like hemes, chlorophylls, and siroheme . δ-Aminolevulinic acid (ALA) is the precursor of all tetrapyrroles in cyanobacteria .
Pharmacokinetics
Phycobilin compounds can be directly administered orally as phycobiliproteins (a complex of phycobilins and protein). For instance, when phycocyanin is administered orally to humans, it can be digested and free this compound released in the gastrointestinal tract .
Result of Action
Phycobilins have shown promising results in inducing apoptosis in cancer cells and impeding carcinogenesis . The antiviral properties of phycobilins are currently under investigation . They have also been found to interact with key active-site amino acid residues of SARS-CoV-2 M pro .
Action Environment
The possession of phycobilins confers a competitive edge to these organisms in habitats with low light intensity, such as those found in deep water or shaded areas . Phycobilin stability and preservation of bioactivity can be achieved by introducing an oxygen-free or hypoxic environment . Prevention of photooxidation of phycobilin can be achieved by using light-blocking agents or by keeping the material in a light-free environment .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Phycocyanobilin participates in several biochemical reactions, primarily as a chromophore in phycobiliproteins. It is covalently linked to these proteins via a thioether bond, allowing it to act as the terminal acceptor of energy during photosynthesis . This compound interacts with enzymes such as heme oxygenase and this compound:ferredoxin oxidoreductase, which are involved in its biosynthesis from heme . Additionally, this compound can bind to human serum albumin, enhancing its thermal stability and protecting it from proteolytic degradation .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to protect isolated rat brain mitochondria and inactivate microglia, astrocytes, and neuronal apoptosis mediators, which are involved in the pathogenic cascade of neurodegenerative diseases . This compound also influences cell signaling pathways by scavenging reactive oxygen and nitrogen species, counteracting lipid peroxidation, and inhibiting enzymes such as NADPH oxidase and COX-2 . These actions contribute to its antioxidant, anti-inflammatory, and immunomodulatory effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to human serum albumin, increasing its thermal stability and preventing proteolytic degradation . This compound also undergoes cis-trans isomerization in response to solvent characteristics, which can influence its interactions with other biomolecules . Additionally, this compound inhibits NADPH oxidase activity and acts as an agonist for the aryl hydrocarbon receptor, promoting the transcription of genes involved in antioxidant and anti-inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable and can maintain its antioxidant and anti-inflammatory properties over extended periods . Its stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other biomolecules . Long-term studies have demonstrated that this compound can provide sustained protection against oxidative stress and inflammation in various in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert protective effects against oxidative stress and inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential damage to liver and kidney function . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The biosynthesis of this compound begins with heme, which is converted to biliverdin IXα by heme oxygenase. Biliverdin IXα is then reduced to this compound by this compound:ferredoxin oxidoreductase . This compound can also influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in oxidative stress and inflammation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins. In cyanobacteria, this compound is covalently attached to phycobiliproteins, which facilitate its transport to the light-harvesting complexes . In heterologous expression systems, such as Escherichia coli, the distribution and transport of this compound can be influenced by the presence of signal peptides and fusion proteins .
Subcellular Localization
This compound is localized within specific subcellular compartments, depending on its role and interactions with other biomolecules. In cyanobacteria, this compound is primarily found in the phycobilisomes, where it participates in light-harvesting and energy transfer processes . In mammalian cells, this compound can be synthesized in the mitochondria and other organelles, where it can influence cellular signaling and metabolic pathways .
Properties
| { "Design of the Synthesis Pathway": "Phycocyanobilin can be synthesized through a multistep process starting from phycocyanin, a blue pigment found in cyanobacteria and algae. The process involves enzymatic and chemical reactions to convert phycocyanin to phycocyanobilin.", "Starting Materials": [ "Phycocyanin", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium borohydride", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "1. Phycocyanin is extracted from cyanobacteria or algae.", "2. Phycocyanin is treated with hydrogen peroxide and sodium hydroxide to remove the protein component and release phycocyanobilin.", "3. The resulting solution is acidified with hydrochloric acid to precipitate phycocyanobilin.", "4. The precipitate is washed with water and methanol to remove impurities.", "5. The purified phycocyanobilin is dissolved in acetic acid.", "6. Sodium borohydride is added to the solution to reduce the double bond in the pyrrole ring of phycocyanobilin.", "7. The reaction mixture is stirred at room temperature for several hours.", "8. The solution is then neutralized with sodium hydroxide and extracted with ethanol.", "9. The ethanol extract is evaporated to obtain crude phycocyanobilin.", "10. The crude product is purified by column chromatography to obtain pure phycocyanobilin." ] } | |
CAS No. |
20298-86-6 |
Molecular Formula |
C33H38N4O6 |
Molecular Weight |
586.7 g/mol |
IUPAC Name |
3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-[(3E)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7,13-15,19,34-35H,8-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7+,24-13-,27-14+,28-15+ |
InChI Key |
NNMALANKTSRILL-DRWXSXBLSA-N |
Isomeric SMILES |
CCC1=C(C(=NC1=O)/C=C\2/C(=C(/C(=C\C3=C(C(=C(N3)/C=C/4\C(=C\C)\C(C(=O)N4)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C |
SMILES |
CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |
Canonical SMILES |
CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |
Pictograms |
Irritant |
Synonyms |
21H-biline-8,12-dipropanoic acid, 18-ethyl-3-ethylidene-1,2,3,19,22,24-hexahydro-2,7,13,17-tetramethyl-1,19-dioxo-, (2R,3E)- 3(E)-phycocyanobilin 3Z-phycocyanobilin biline-8,12-dipropionic acid, 18-ethyl-3-ethylidene-1,2,3,19,22,24-hexahydro-2,7,13,17-tetramethyl-1,19-dioxo- phycocyanobilin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



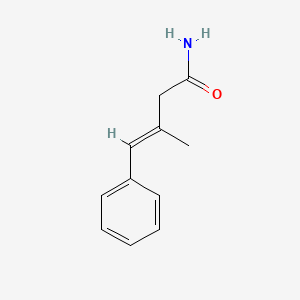
![(3E)-5-methyl-3-[(N-methylanilino)methylidene]thiophen-2-one](/img/structure/B1239293.png)
![3-[(9-Amino-7-ethoxyacridin-3-yl)diazenyl]pyridine-2,6-diamine;chloride](/img/structure/B1239296.png)
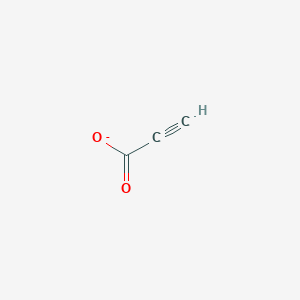
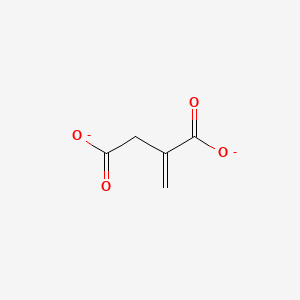

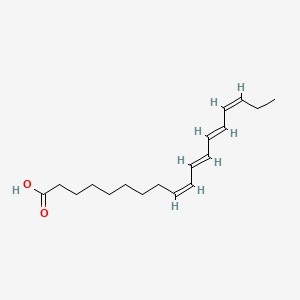

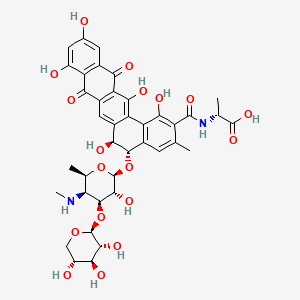

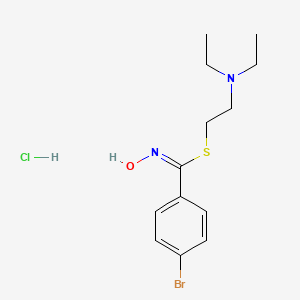

![4-[2-(1-hexyl-2-pyridin-1-iumyl)ethenyl]-N,N-dimethylaniline](/img/structure/B1239315.png)
